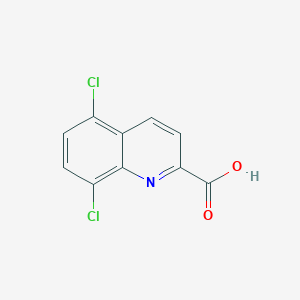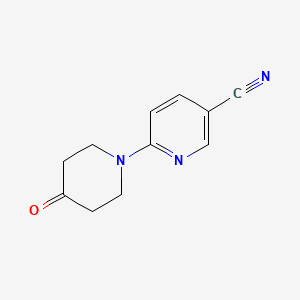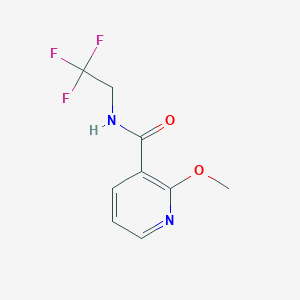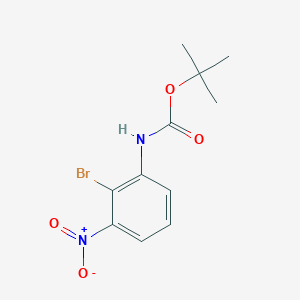![molecular formula C17H18FN3O2 B2868369 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-77-1](/img/structure/B2868369.png)
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate, commonly known as Methyl FP3, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an important tool for studying the role of this receptor in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications One of the primary applications of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is in the synthesis of novel compounds with potential therapeutic benefits. For instance, derivatives of this compound have been synthesized and evaluated for their binding affinities and antagonist activities towards certain receptors, indicating their potential in drug discovery and development processes. The synthesis processes often aim to optimize the pharmacokinetic profiles of these compounds, leading to the selection of candidates for further development (Westaway et al., 2009).
Receptor Binding Studies Research involving this compound often includes studies on its interaction with various receptors. These studies provide insights into the compound's mechanism of action and its potential as a therapeutic agent. For example, its derivatives have been investigated for antagonist activity against specific serotonin and dopamine receptors, offering a basis for developing new treatments for disorders related to these neurotransmitters (Andersen et al., 1992).
Molecular Imaging Applications Certain derivatives of this compound have been explored as radioligands for molecular imaging techniques, such as positron emission tomography (PET). These compounds, labeled with radioactive isotopes, can bind selectively to receptors in the brain, allowing the study of receptor distribution and functioning in various neurological conditions. This research has implications for the diagnosis and monitoring of psychiatric and neurodegenerative disorders (Plenevaux et al., 2000).
Antimicrobial and Antitumor Activities Research has also been conducted on the antimicrobial and antitumor activities of compounds synthesized from this compound. These studies contribute to the identification of new therapeutic agents for the treatment of infectious diseases and cancer. For instance, spiro-piperidin-4-ones derived from this compound have shown activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kumar et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which are essential for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these biochemical pathways.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This could potentially have various molecular and cellular effects, depending on the specific cellular context.
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-17(22)13-5-4-8-19-16(13)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJDPMMPHYDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)
![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)

![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)

![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)



![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)
![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)